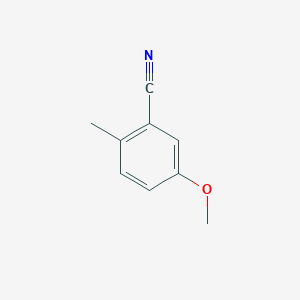
Bis-PEG25-NHS ester
Overview
Description
Bis-PEG25-NHS ester: is a polyethylene glycol (PEG) linker containing two N-hydroxysuccinimide (NHS) ester groups. This compound is widely used in bioconjugation and drug delivery applications due to its ability to increase the solubility of hydrophobic molecules in aqueous media. The NHS ester groups react with primary amines (-NH2) to form stable amide bonds, making it a valuable tool for labeling proteins, peptides, and other amine-containing molecules .
Mechanism of Action
Target of Action
The primary targets of Bis-PEG25-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein function, gene regulation, and cellular signaling.
Mode of Action
This compound is a PEG linker containing two NHS ester groups . The NHS ester groups can react with the primary amines of proteins and other amine-containing molecules . This interaction results in the formation of stable amide bonds, effectively linking the this compound to its targets .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the effective connection between the compound and its targets . This connection can modify the function of the target proteins or molecules, leading to potential changes at the molecular and cellular levels.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction efficiency of the NHS ester groups with primary amines can be affected by factors such as pH and temperature . Additionally, the compound’s stability may be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
Bis-PEG25-NHS ester plays a crucial role in biochemical reactions by acting as a linker for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . The NHS ester groups in this compound react with primary amines (-NH2) in proteins and other biomolecules, forming stable amide bonds . This reaction is highly selective and efficient, enabling the conjugation of this compound with various enzymes, proteins, and other biomolecules . The PEG spacer in this compound also helps to reduce steric hindrance and improve the overall stability of the conjugates .
Cellular Effects
This compound influences various cellular processes by facilitating the targeted delivery of therapeutic agents . In the context of ADCs, this compound is used to link cytotoxic drugs to antibodies, allowing for the selective targeting and killing of cancer cells . This targeted approach minimizes off-target effects and enhances the therapeutic efficacy of the drugs . Additionally, this compound can impact cell signaling pathways, gene expression, and cellular metabolism by enabling the precise delivery of bioactive molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable amide bonds with primary amines in biomolecules . This reaction is facilitated by the NHS ester groups, which are highly reactive towards amines . Once conjugated, this compound can modulate the activity of enzymes and proteins by altering their structure and function . For example, in PROTACs, this compound links a ligand for an E3 ubiquitin ligase to a ligand for a target protein, promoting the selective degradation of the target protein via the ubiquitin-proteasome system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and moisture . Over time, this compound may degrade, leading to a reduction in its efficacy and potential changes in its effects on cellular function . Long-term studies have shown that this compound can maintain its activity for several months when stored under optimal conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At lower dosages, this compound can effectively facilitate the targeted delivery of therapeutic agents without causing significant toxicity . At higher dosages, this compound may exhibit toxic or adverse effects, including potential damage to healthy tissues . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage . Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The NHS ester groups in this compound react with primary amines in biomolecules, forming stable amide bonds that can influence metabolic flux and metabolite levels . Additionally, the PEG spacer in this compound can affect the solubility and distribution of the conjugates, impacting their metabolic fate . Enzymes involved in the degradation of PEG and amide bonds may also play a role in the metabolism of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in this compound enhances its solubility, facilitating its movement through aqueous environments . Additionally, the NHS ester groups enable this compound to bind to primary amines in biomolecules, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the overall distribution and efficacy of this compound .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications . The NHS ester groups in this compound enable it to bind to primary amines in proteins and other biomolecules, directing it to specific cellular compartments . Additionally, the PEG spacer in this compound can affect its localization by modulating its interactions with cellular structures . These factors collectively determine the activity and function of this compound within different subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG25-NHS ester typically involves the reaction of polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) and a suitable activating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified by precipitation or chromatography to obtain a high-purity compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is typically purified using large-scale chromatography or crystallization techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Bis-PEG25-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester groups react with amines to form stable amide bonds. This reaction is commonly used in bioconjugation to attach PEG chains to proteins, peptides, and other biomolecules .
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues in proteins or amine-modified oligonucleotides.
Conditions: The reaction is typically carried out in a buffer solution at a pH of 7.0-8.0 to ensure optimal reactivity of the NHS ester groups.
Major Products: The major products of the reaction between this compound and primary amines are PEGylated biomolecules, where the PEG chains are covalently attached to the amine groups of the target molecules .
Scientific Research Applications
Chemistry: Bis-PEG25-NHS ester is used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Biology: In biological research, this compound is employed to modify proteins and peptides, enhancing their solubility and stability. It is also used in the development of bioconjugates for imaging and diagnostic applications .
Medicine: The compound is used in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents. PEGylation with this compound can increase the half-life of drugs in the bloodstream and reduce immunogenicity .
Industry: In industrial applications, this compound is used to functionalize surfaces and materials, improving their biocompatibility and performance in various applications, such as medical devices and biosensors .
Comparison with Similar Compounds
Succinic anhydride: A non-cleavable ADC linker used in similar bioconjugation applications.
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (EMCS): A heterobifunctional crosslinking agent used in the preparation of hapten conjugates and enzyme immune conjugates.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of antibody-drug conjugates and PROTACs.
DSS Crosslinker: A non-cleavable ADC linker used for conjugating proteins, including intracellular proteins.
Uniqueness: Bis-PEG25-NHS ester is unique due to its dual NHS ester groups and long PEG chain, which provide enhanced solubility and stability to the conjugated molecules. This makes it particularly valuable in applications requiring high solubility and biocompatibility .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H112N2O33/c65-57-1-2-58(66)63(57)96-61(69)5-7-71-9-11-73-13-15-75-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-56-54-94-52-50-92-48-46-90-44-42-88-40-38-86-36-34-84-32-30-82-28-26-80-24-22-78-20-18-76-16-14-74-12-10-72-8-6-62(70)97-64-59(67)3-4-60(64)68/h1-56H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTYKIPGEDAOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H112N2O33 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901100084 | |
| Record name | 4,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76-Pentacosaoxanonaheptacontanedioic acid, 1,79-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901100084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2221948-96-3 | |
| Record name | 4,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76-Pentacosaoxanonaheptacontanedioic acid, 1,79-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2221948-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76-Pentacosaoxanonaheptacontanedioic acid, 1,79-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901100084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



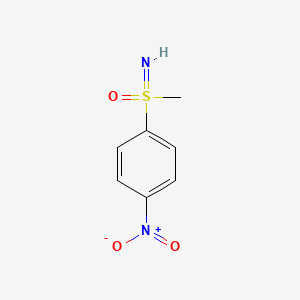
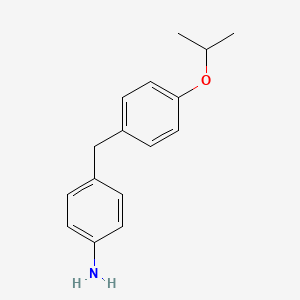
![2-piperidino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3117206.png)
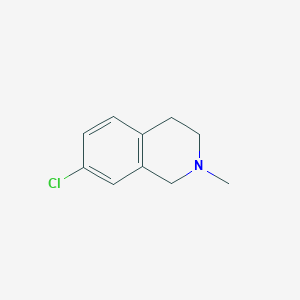
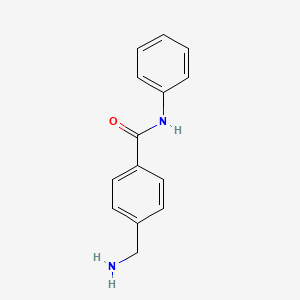
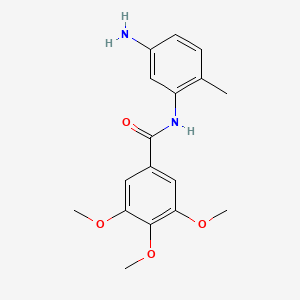
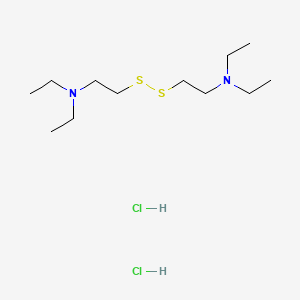
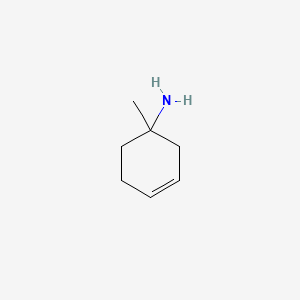
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B3117244.png)
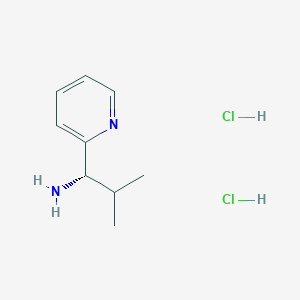
![(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3117264.png)
